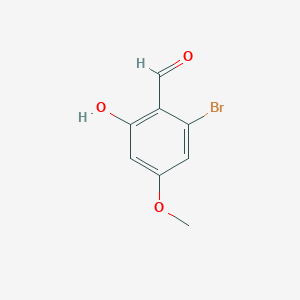

2-Bromo-6-hydroxy-4-methoxybenzaldehyde

描述

2-Bromo-6-hydroxy-4-methoxybenzaldehyde (CAS No. 861668-41-9) is an aromatic aldehyde derivative with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol . Structurally, it features a benzaldehyde core substituted with bromine (Br) at position 2, a hydroxyl (-OH) group at position 6, and a methoxy (-OCH₃) group at position 3. This compound is commercially available in purities ranging from 95% to 98% and is priced at approximately €397.00 per gram, reflecting its specialized use in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science .

The electron-withdrawing bromine and electron-donating methoxy groups create a unique electronic environment, influencing its reactivity in condensation, nucleophilic addition, and cross-coupling reactions. Its hydroxyl group further enhances solubility in polar solvents and enables hydrogen bonding, critical for crystallographic applications .

属性

IUPAC Name |

2-bromo-6-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYSSGJTZNNOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde typically involves the bromination of 6-hydroxy-4-methoxybenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position on the benzaldehyde ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

化学反应分析

Types of Reactions: 2-Bromo-6-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

Oxidation: 2-Bromo-6-hydroxy-4-methoxybenzoic acid.

Reduction: 2-Bromo-6-hydroxy-4-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Structural Characteristics

- Molecular Formula : C₈H₇BrO₃

- Molecular Weight : 231.04 g/mol

- Functional Groups :

- Bromine (Br)

- Hydroxyl (-OH)

- Methoxy (-OCH₃)

- Aldehyde (-CHO)

Chemistry

2-Bromo-6-hydroxy-4-methoxybenzaldehyde serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules, contributing to advancements in synthetic methodologies and materials science .

Biological Studies

In biological research, this compound is employed to study enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with various biological targets, making it valuable for understanding biochemical pathways and developing therapeutic agents .

Industrial Applications

The compound is also significant in industrial chemistry, where it is used as a precursor in the synthesis of specialty chemicals, dyes, and pigments. Its reactivity allows for diverse applications in the manufacturing of colorants and other chemical products.

Case Study 1: Antioxidant Activity

Research has indicated that derivatives of brominated compounds, including this compound, exhibit significant antioxidant properties. A study demonstrated that these compounds could ameliorate oxidative damage in cell models, suggesting potential applications in developing antioxidant therapies .

Case Study 2: Enzyme Inhibition Studies

Another study focused on the enzyme inhibition capabilities of this compound. It was found to effectively inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases associated with enzyme dysfunctions .

作用机制

The mechanism of action of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine atom and hydroxyl group enhances its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-6-hydroxy-4-methoxybenzaldehyde with analogs differing in substituent positions or functional groups. Key differences in physicochemical properties, reactivity, and applications are highlighted.

Structural and Physical Property Comparison

| Compound Name | CAS No. | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Purity (%) | Key Properties |

|---|---|---|---|---|---|---|

| This compound | 861668-41-9 | C₈H₇BrO₃ | Br (2), -OH (6), -OCH₃ (4) | 231.04 | 95–98 | High polarity, hydrogen bonding capability |

| 3-Bromo-2-hydroxy-5-methoxybenzaldehyde | 50343-02-7 | C₈H₇BrO₃ | Br (3), -OH (2), -OCH₃ (5) | 231.04 | 97 | Reduced steric hindrance at aldehyde site |

| 4-Bromo-2-hydroxy-5-methoxybenzaldehyde | 63272-66-2 | C₈H₇BrO₃ | Br (4), -OH (2), -OCH₃ (5) | 231.04 | 95 | Increased electron density at position 4 |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | 5034-74-2 | C₈H₇BrO₃ | Br (5), -OH (2), -OCH₃ (3) | 231.04 | 97 | Enhanced meta-directing effects |

| 5-Bromo-2-hydroxy-4-methoxybenzaldehyde | 57543-36-9 | C₈H₇BrO₃ | Br (5), -OH (2), -OCH₃ (4) | 231.04 | 98 | Similar polarity, distinct reactivity |

| 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | 856767-09-4 | C₇H₅BrFO₂ | Br (4), -F (2), -OH (6) | 219.02 | N/A | Higher electronegativity due to fluorine |

| 4-Bromo-2-hydroxy-6-methylbenzaldehyde | 90-59-5 | C₈H₇BrO₂ | Br (4), -OH (2), -CH₃ (6) | 215.05 | N/A | Increased hydrophobicity (methyl group) |

Reactivity and Application Differences

- Electronic Effects : The position of bromine and methoxy groups significantly alters electronic distribution. For example, in 5-bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 5034-74-2), the meta-substituted methoxy group directs electrophilic attacks to specific positions, differing from the para-substituted methoxy in the target compound .

- Solubility : Fluorinated analogs like 4-bromo-2-fluoro-6-hydroxybenzaldehyde (CAS 856767-09-4) exhibit lower solubility in aqueous media due to fluorine’s electronegativity, whereas methyl-substituted derivatives (e.g., 4-bromo-2-hydroxy-6-methylbenzaldehyde) are more lipophilic .

- Synthetic Utility : this compound is preferred in Suzuki-Miyaura couplings due to its accessible bromine at position 2, whereas bromine at position 5 (e.g., 5-bromo-2-hydroxy-4-methoxybenzaldehyde) may hinder cross-coupling efficiency .

生物活性

2-Bromo-6-hydroxy-4-methoxybenzaldehyde (C8H7BrO3) is an organic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a bromine atom, a hydroxyl group, and a methoxy group attached to a benzaldehyde core, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Reactions : Brominated compounds often engage in free radical reactions, influencing various cellular processes and biochemical pathways.

- Cellular Interactions : Similar compounds have been shown to affect cell signaling pathways, gene expression, and cellular metabolism, indicating potential roles in modulating cellular functions .

Antioxidant Properties

Research indicates that derivatives of bromophenols, including this compound, exhibit significant antioxidant activities. These compounds can ameliorate oxidative damage in cells, as demonstrated in studies involving HaCaT keratinocytes exposed to hydrogen peroxide (H2O2). The compounds increased the expression of antioxidant proteins while reducing reactive oxygen species (ROS) levels .

Anticancer Activity

The anticancer potential of this compound has been explored through its effects on leukemia K562 cells. Studies revealed that this compound could inhibit cell viability and induce apoptosis without altering the cell cycle distribution. The mechanisms involved include the activation of apoptotic pathways and the modulation of oxidative stress responses .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique biological profile of this compound:

| Compound Name | Antioxidant Activity | Anticancer Activity | Antibacterial Activity |

|---|---|---|---|

| This compound | High | Induces apoptosis in K562 cells | Potential against MRSA |

| 2-Bromo-4-methoxybenzaldehyde | Moderate | Limited data available | Effective against various bacteria |

| 2-Hydroxy-4-methoxybenzaldehyde | High | Limited studies | Effective against MRSA |

Case Studies and Research Findings

- Antioxidant Study : In a study focusing on the antioxidant effects of bromophenol derivatives, it was found that these compounds could significantly reduce oxidative stress markers in keratinocyte cells. This suggests their potential use in therapeutic applications aimed at skin damage prevention .

- Anticancer Research : A detailed investigation into the anticancer properties revealed that treatment with this compound led to a marked increase in apoptosis markers in leukemia cells. This positions the compound as a candidate for further exploration in cancer therapy .

- Antibacterial Efficacy : Although specific studies on this compound's antibacterial activity are scarce, related studies indicate that similar structures can effectively disrupt bacterial cell membranes and biofilms, presenting an avenue for further research into its potential as an antibacterial agent .

常见问题

Basic: What safety protocols are critical when handling 2-Bromo-6-hydroxy-4-methoxybenzaldehyde in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised for aerosol-prone procedures .

- Ventilation: Work in a fume hood to minimize inhalation risks, as toxicological data are incomplete .

- First Aid:

- Skin Contact: Wash immediately with soap and water for ≥15 minutes; remove contaminated clothing .

- Eye Exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal: Follow institutional guidelines for halogenated organic waste.

Basic: Which analytical methods are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substitution patterns and functional groups (e.g., aldehyde proton at ~9.8–10.2 ppm) .

- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., O-H stretch at 3200–3600 cm, C=O stretch at ~1680–1720 cm) .

- Mass Spectrometry (MS): Confirm molecular weight (215.04 g/mol) via ESI-MS or GC-MS .

- Purity Assessment: Use HPLC with UV detection (λ = 254 nm) to quantify impurities .

Advanced: How can researchers optimize the synthesis of this compound to maximize yield?

Answer:

- Route Selection: Compare direct bromination of 2-hydroxy-4-methoxybenzaldehyde vs. multi-step protection/deprotection strategies to minimize side reactions .

- Reaction Conditions:

- Use anhydrous solvents (e.g., DCM) and controlled temperatures (0–5°C) to reduce hydrolysis of the aldehyde group .

- Optimize stoichiometry (e.g., 1.1–1.2 equivalents of NBS for bromination) to avoid over-bromination .

- Workup: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .

- Yield Tracking: Monitor intermediates via TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Electron-Withdrawing Effects: The bromine atom activates the aromatic ring toward nucleophilic substitution but deactivates it toward electrophilic substitution. The methoxy group (electron-donating) directs reactivity to the ortho/para positions .

- Pd-Catalyzed Couplings:

- Mechanistic Probes: Conduct DFT calculations to map charge distribution and predict regioselectivity .

Advanced: How should researchers address discrepancies in reported toxicological data for this compound?

Answer:

- Data Reconciliation:

- Contextual Factors:

- Risk Mitigation: Adopt a precautionary approach—assume acute toxicity until robust data confirm safety .

Advanced: What are the challenges in utilizing this compound as a precursor in pharmaceutical synthesis?

Answer:

- Functional Group Compatibility:

- Scale-Up Issues:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。